

alternative compounds to SR-29065 for REV-ERBα agonism

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Guide to REV-ERBα Agonists Beyond SR9009

For researchers and drug development professionals investigating the therapeutic potential of REV-ERBα, moving beyond the first-generation agonist SR9009 is crucial. While instrumental in foundational studies, SR9009 possesses limitations, including poor oral bioavailability and potential REV-ERB-independent effects, prompting the development of novel compounds with improved pharmacological profiles.[1][2][3] This guide provides a detailed comparison of key alternative REV-ERBα agonists, supported by experimental data, to inform compound selection for future research.

Comparative Analysis of REV-ERBa Agonists

The landscape of REV-ERBα agonists has expanded to include several promising alternatives to SR9009. These compounds vary in their chemical scaffolds, potency, and pharmacokinetic properties. Below is a summary of key compounds and their reported characteristics.



Compound	Chemical Class	Potency (IC50/EC50/Ki)	Key Features	Reference(s)
SR9009	Pyrrolidinone	REV-ERBα IC50: 670 nM, REV- ERBβ IC50: 800 nM	Widely studied first-generation agonist; poor bioavailability; reported REV-ERB-independent effects.	[3][4]
SR9011	Pyrrolidinone	REV-ERBα IC50: 790 nM, REV- ERBβ IC50: 560 nM	Analog of SR9009 with similar in vitro activity.	[4][5]
GSK4112 (SR6452)	Sulfonamide	EC50: 0.4 μM	Early chemical probe; lacks significant plasma exposure.	[4][5]
STL1267	Non-porphyrin synthetic	Ki: 0.16 μM for REV-ERBα	High-affinity agonist with improved specificity and in vivo potency compared to SR9009; crosses the blood-brain barrier.	[1][5][6][7]
Tetrahydroisoqui nolines (THIQs)	Tetrahydroisoqui noline	Varies	A series of agonists developed to improve potency and bioavailability; some analogs	[1]



			show longer half- life and lower plasma clearance.	
GSK2945	Not specified	Not specified	Improved pharmacokinetic profile suitable for in vivo testing.	[1]
SR12418	Not specified	Not specified	Improved pharmacokinetic profile suitable for in vivo testing.	[1]

In Vitro and In Vivo Performance Data

The efficacy of these agonists is typically evaluated by their ability to repress the transcription of REV-ERB target genes, most notably BMAL1.

Table 2: Comparative Efficacy of REV-ERBα Agonists



Compound	Model System	Key Finding	Reference(s)
SR9009 & SR9011	HepG2 cells	Suppressed BMAL1 mRNA expression in a REV-ERBα/β- dependent manner.	[4]
GSK4112	HEK293 cells	Limited activity in a Gal4-responsive luciferase reporter assay due to no plasma exposure.	[4]
STL1267	HepG2 cells	More efficacious than SR9009 in repressing BMAL1 gene expression.	[8]
STL1267	LPS-stimulated macrophages	Significantly suppressed the expression of the NLRP3 inflammasome.	[6]
SR9009	Diet-induced obese mice	Decreased obesity by reducing fat mass and improving dyslipidemia and hyperglycemia.	[9]
STL1267	Mice	Significantly reduced BMAL1 expression in the liver 12 hours post-treatment.	[1]

Signaling Pathway and Experimental Workflow

REV-ERBα acts as a transcriptional repressor. Upon agonist binding, it recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to its



DNA response elements in the promoter region of target genes, leading to transcriptional silencing.[1][6]

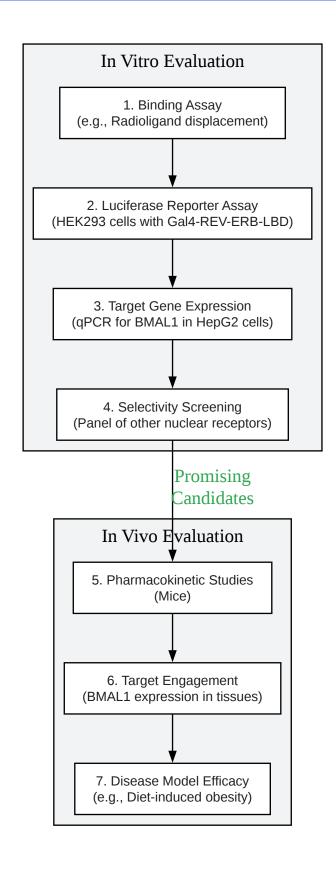


Click to download full resolution via product page

REV-ERBα agonist signaling pathway.

A typical workflow for evaluating novel REV-ERBα agonists involves a series of in vitro and in vivo assays to determine potency, efficacy, selectivity, and pharmacokinetic properties.





Click to download full resolution via product page

Workflow for REV-ERBα agonist evaluation.



Detailed Experimental Protocols

- 1. Luciferase Reporter Assay for REV-ERBα Activity
- Objective: To determine the potency (IC50/EC50) of a compound in activating REV-ERBα-mediated transcriptional repression.
- Cell Line: HEK293 cells.
- Plasmids:
 - An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of REV-ERBα.
 - A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
- Methodology:
 - Co-transfect HEK293 cells with the Gal4-REV-ERBα-LBD expression vector and the Gal4-UAS-luciferase reporter plasmid.
 - After transfection, plate the cells into 96-well plates.
 - \circ Treat the cells with a serial dilution of the test compound (e.g., from 1 nM to 10 μ M) or vehicle control (DMSO).
 - Incubate for 24-48 hours.
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.
 - Plot the dose-response curve and calculate the IC50/EC50 value.[4]
- 2. Quantitative PCR (qPCR) for Target Gene Expression



- Objective: To measure the effect of a REV-ERBα agonist on the mRNA levels of a known target gene, such as BMAL1.
- Cell Line: Human hepatocarcinoma cells (HepG2) or other relevant cell types.
- Methodology:
 - Plate HepG2 cells and allow them to adhere.
 - Treat the cells with the test compound at a specific concentration (e.g., 10 μM) or vehicle control for a defined period (e.g., 6, 12, or 24 hours).
 - Isolate total RNA from the cells using a suitable RNA extraction kit.
 - Synthesize cDNA from the RNA using reverse transcriptase.
 - Perform qPCR using primers specific for the target gene (BMAL1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
 - Calculate the relative change in gene expression using the $\Delta\Delta$ Ct method.[4][10]
- 3. In Vivo Mouse Studies for Efficacy and Pharmacokinetics
- Objective: To assess the in vivo effects of a REV-ERBα agonist on metabolism, circadian behavior, and target gene expression in tissues.
- Animal Model: C57BL/6J mice are commonly used. For metabolic studies, diet-induced obese mice are often employed.
- Methodology:
 - Pharmacokinetics:
 - Administer the compound to mice via a relevant route (e.g., intraperitoneal injection or oral gavage).
 - Collect blood samples at various time points post-administration.



- Analyze plasma concentrations of the compound using LC-MS/MS to determine parameters like Cmax, Tmax, half-life, and bioavailability.
- Target Engagement and Efficacy:
 - Administer the compound or vehicle to mice daily for a specified duration (e.g., 7-14 days).
 - Monitor physiological parameters such as body weight, food intake, and locomotor activity.
 - At the end of the study, collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) at specific Zeitgeber times (ZT).
 - Analyze target gene expression in these tissues using qPCR.
 - For metabolic studies, measure plasma levels of glucose, triglycerides, and cholesterol.
 [9][11]

Conclusion

The development of novel REV-ERB α agonists has significantly advanced the field, offering tools with improved properties over SR9009. Compounds like STL1267 demonstrate higher potency and better in vivo characteristics, making them valuable for dissecting the physiological roles of REV-ERB α and exploring its therapeutic potential in metabolic diseases, inflammatory disorders, and beyond.[1][6] The selection of an appropriate agonist should be guided by the specific research question, considering factors such as the desired route of administration, the target tissue, and the need for high specificity. The experimental protocols outlined here provide a framework for the rigorous evaluation of these and future REV-ERB α modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. theeagleelite.com [theeagleelite.com]
- 3. SR9009 has REV-ERB—independent effects on cell proliferation and metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 11. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [alternative compounds to SR-29065 for REV-ERBα agonism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137125#alternative-compounds-to-sr-29065-for-rev-erb-agonism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com